molecular formula C13H8ClIN2O B448574 2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine CAS No. 313953-34-3

2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B448574
CAS No.: 313953-34-3
M. Wt: 370.57g/mol
InChI Key: RZUSGHHSAJXFKG-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine is an organic compound that belongs to the class of benzoxazoles This compound is characterized by the presence of a benzoxazole ring substituted with a chloro and iodo group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine typically involves multiple steps starting from readily available starting materials. One common method involves the following steps:

Industrial Production Methods

For industrial production, the synthesis route is optimized for high yield and purity. The use of cheap and readily available starting materials, such as o-chlorobenzoic acid, and efficient reaction conditions, such as the Sandmeyer reaction for iodination, make the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the benzoxazole ring.

    Coupling Reactions: The compound can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide under basic conditions.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzoxazole derivatives .

Scientific Research Applications

2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone
  • 4-(2-Chloro-5-Iodobenzyl)Phenol
  • (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone

Uniqueness

2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine is unique due to the presence of both chloro and iodo substituents on the phenyl ring, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClIN2O/c14-10-3-1-7(15)5-9(10)13-17-11-6-8(16)2-4-12(11)18-13/h1-6H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUSGHHSAJXFKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=C(O2)C3=C(C=CC(=C3)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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